molecular formula C22H33NaO2 B10775745 Docosapentaenoic Acid (sodium salt)

Docosapentaenoic Acid (sodium salt)

Cat. No.: B10775745
M. Wt: 352.5 g/mol
InChI Key: UYPDYOYICMRNMO-RSDXMDNYSA-M
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Description

Docosapentaenoic acid (DPA, C22:5n-3) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) found in marine oils, fish, and certain animal tissues. Its sodium salt form enhances stability and solubility, making it suitable for pharmaceutical and nutraceutical applications . Alongside eicosapentaenoic acid (EPA, C20:5n-3) and DHA, DPA is a key component of fish oil, though its biological roles are less understood compared to its counterparts .

Properties

Molecular Formula

C22H33NaO2

Molecular Weight

352.5 g/mol

IUPAC Name

sodium;(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate

InChI

InChI=1S/C22H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3,(H,23,24);/q;+1/p-1/b4-3-,7-6-,10-9-,13-12-,16-15-;

InChI Key

UYPDYOYICMRNMO-RSDXMDNYSA-M

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)[O-].[Na+]

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Saponification and Solvent Fractionation

DPA is typically isolated from fish oils (e.g., mackerel, herring) or algal biomass via saponification. In a representative protocol:

  • Saponification : Fish oil (1 kg) is reacted with potassium hydroxide (260 g) in ethanol (10 mL) at ≤40°C for 1 hour under nitrogen.

  • Unsaponifiable Removal : Methylene chloride (100 mL) extracts cholesterol, PCBs, and vitamins.

  • Acidification : The aqueous phase is acidified with acetic acid to pH ≤4, liberating free fatty acids (FFAs), including DPA.

  • Cold Fractionation : FFAs dissolved in acetone are refrigerated (−20°C) to precipitate saturated fats, leaving ω-3 concentrates.

Yield : 70–85% ω-3 fatty acids, with DPA comprising 0.1–1% of total FFAs.

Magnesium Salt Precipitation

Magnesium salts exploit differential solubility in acetone for EPA/DPA/DHA separation:

  • Procedure : ω-3 concentrates are treated with magnesium acetate in acetone at −20°C. DPA magnesium salt remains soluble, while EPA precipitates.

  • Efficiency : >90% purity for DPA after acidification.

Table 1: Solvent Systems for Fatty Acid Salt Precipitation

SolventTemperature (°C)Relative Solubility (Mg-DPA/Mg-EPA)Purity (%)
Acetone−208.2:192–95
Ethanol−103.1:178–82

Chemical Synthesis of DPA Sodium Salt

Neutralization of Free DPA

Free DPA is converted to its sodium salt via alkaline neutralization:

  • Reaction : DPA (1 mol) in ethanol is stirred with NaOH (1.05 mol) at 50°C for 2 hours.

  • Precipitation : Ethanol is evaporated, and the residue is lyophilized.

Conditions :

  • pH : 9.0–10.5

  • Yield : 95–98%.

Metathesis Reaction

Fatty acid interchange avoids free acid handling:

  • Saponification : Stearic acid + NaOH → Sodium stearate.

  • Metal Exchange : Sodium stearate + DPA → DPA sodium salt + stearic acid.
    Limitation : Residual sodium stearate (5–10%) necessitates repeated washing.

Enzymatic and Microbial Production

Lipoxygenase-Catalyzed Oxidation

Soybean 15-lipoxygenase converts DPA to hydroxylated derivatives, but synthetic DPA requires post-reduction:

  • Substrate : DPAn-6 (100 μM) in borate buffer (pH 9.0).

  • Reaction : 15-LOX (524 U/mL) at 0°C for 30 minutes.

  • Outcome : 17-Hydroxy-DPA (70% conversion).

Microbial Fermentation

Aurantiochytrium spp. produce DHA/DPA via ω-3 pathways:

  • Conditions : 20°C, pH 6.5, 1.2 vvm aeration.

  • Yield : 17.42 g/L DHA/DPA combined (34.8% of total fatty acids).

Table 2: Fermentation Parameters for DPA Production

ParameterOptimal ValueDPA Yield (g/L)
Temperature (°C)205.2
pH6.54.8
Aeration (vvm)1.25.6

Purification and Stabilization

Preparative HPLC

  • Column : Luna C18 (50 × 250 mm, 10 μm).

  • Eluent : 70% H2O/MeOH + 0.2% NH4Ac → 100% MeOH.

  • Purity : ≥99% after two passes.

Antioxidant Stabilization

Sodium dithionite (Na2S2O4) and sulfites (Na2SO3) inhibit DPA oxidation during storage:

  • Formulation : 0.01–0.1% antioxidants in deionized water + 10% methylene chloride.

  • Stability : 95% retention after 6 months at −20°C.

Table 3: Antioxidant Efficacy in DPA Sodium Salt Solutions

AntioxidantConcentration (%)Oxidation Rate Reduction (%)
Na2S2O4/Na2SO3 (3:1)0.189
Ascorbyl Palmitate0.272

Chemical Reactions Analysis

Types of Reactions

Docosapentaenoic Acid (sodium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple double bonds in the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of Docosapentaenoic Acid (sodium salt) .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

DPA, EPA, and DHA differ in chain length, double bonds, and metabolic roles:

Fatty Acid Chain Length Double Bonds Primary Sources
EPA (C20:5n-3) 20 carbons 5 Marine algae, fatty fish
DPA (C22:5n-3) 22 carbons 5 Fish oils, seal meat, human milk
DHA (C22:6n-3) 22 carbons 6 Fish, algae, neuronal tissues

Key Differences :

  • DPA has two additional carbons compared to EPA, enhancing its integration into phospholipid membranes.
  • DHA’s sixth double bond increases membrane fluidity, critical for neurological function .

Metabolic Pathways and Bioavailability

Bioavailability in Humans:
  • DPA vs. EPA : A study in rats found DPA has 30% higher bioavailability than EPA .
  • DPA vs. DHA : DHA is preferentially retained in brain and retinal tissues, while DPA accumulates in plasma and liver .

Clinical and Functional Differences

Cardiovascular Health:
  • DPA : Associated with reduced blood pressure in hypertensive rats and modulation of lipoprotein-associated phospholipase A2 activity .
  • EPA : Reduces triglyceride synthesis and inflammation via competition with arachidonic acid (AA) .
  • DHA : Improves endothelial function and reduces arrhythmia risk .
Neurological Effects:
  • DPA: Limited evidence suggests roles in neuroprotection, but less pronounced than DHA .
  • DHA : Critical for synaptic membrane structure and cognitive function .
Anti-Inflammatory Properties:
  • DPA : Inhibits pro-inflammatory cytokines (e.g., TNF-α) but less potently than EPA and DHA .
  • EPA/DHA: Compete with AA to produce less inflammatory eicosanoids .

Research Findings and Data

Comparative Dietary Effects

  • Infant Nutrition : Goat milk-based infant formula contains higher DPA levels than sheep formula, suggesting DPA’s role in early development .
  • Marine Lipid Studies : Sodium nitrate cultivation increases DPA production in marine microbes, highlighting its environmental adaptability .

Plasma and Tissue Concentrations

Parameter DPA EPA DHA
Plasma (% of total PUFA) 0.5–1.2% 0.3–1.0% 1.5–3.5%
Cardiac Tissue High incorporation Moderate High incorporation
Bioavailability (Rat) 85% 55% 90%

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Docosapentaenoic Acid (sodium salt) in a laboratory?

  • Methodology :

  • Use a neutralization reaction between docosapentaenoic acid (DPA) and sodium hydroxide (NaOH). Monitor pH to ensure complete deprotonation of the carboxylic acid group.
  • Purify the sodium salt via solvent extraction (e.g., chloroform-methanol mixtures) or recrystallization, followed by lyophilization .
  • Validate synthesis using Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate anion formation (loss of -COOH peak at ~1700 cm⁻¹) .

Q. How can solubility and stability of Docosapentaenoic Acid (sodium salt) be systematically tested?

  • Methodology :

  • Conduct solubility tests in aqueous buffers (pH 2–10) and organic solvents (e.g., ethanol, DMSO) using gravimetric analysis .
  • Assess oxidative stability via accelerated degradation studies (e.g., exposure to light, oxygen, or elevated temperatures) with HPLC-UV to quantify peroxidation products .
  • Classify solubility and stability using standardized protocols from chemical safety frameworks (e.g., EU Regulation 1272/2008) .

Q. What safety protocols are critical for handling Docosapentaenoic Acid (sodium salt)?

  • Methodology :

  • Refer to safety data sheets (SDS) for hazard classification (e.g., skin/eye irritation risks) and use personal protective equipment (PPE) .
  • Store the compound in inert atmospheres (argon/nitrogen) at –20°C to prevent lipid peroxidation .

Advanced Research Questions

Q. How can researchers ensure batch-to-batch consistency in Docosapentaenoic Acid (sodium salt) for in vitro studies?

  • Methodology :

  • Implement quality control (QC) assays such as:
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., free fatty acids, residual solvents) .
  • Nuclear magnetic resonance (NMR) : Verify structural integrity (e.g., ¹³C NMR for carboxylate carbon at ~180 ppm) .
  • For sensitive assays (e.g., cell culture), request additional QC metrics like peptide content analysis to standardize concentrations .

Q. What advanced analytical strategies resolve contradictions in DPA sodium salt’s bioactivity across studies?

  • Methodology :

  • Conduct meta-analyses of in vivo studies, focusing on variables like dosage, delivery vehicles (e.g., lipid emulsions), and model organisms .
  • Use lipidomics profiling (LC-MS/MS) to compare metabolite profiles in tissues, controlling for dietary n-3/n-6 ratios .
  • Apply molecular dynamics simulations to study sodium salt interactions with lipid bilayers, clarifying membrane permeability discrepancies .

Q. How can isotopic labeling improve pharmacokinetic studies of Docosapentaenoic Acid (sodium salt)?

  • Methodology :

  • Synthesize deuterated ([²H]) or ¹³C-labeled DPA sodium salt via catalytic hydrogenation or enzymatic incorporation .
  • Use mass spectrometry imaging (MSI) to track labeled compounds in tissues, quantifying absorption and distribution kinetics .

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